[2,4'-Bipyridine]-2'-carboxylic acid
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Overview
Description
[2,4’-Bipyridine]-2’-carboxylic acid is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a carboxylic acid group at the 2’ position of one of the pyridine rings. Bipyridines are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions. They are widely used in fields such as catalysis, materials science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridine]-2’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridine carboxylates with aryl bromides. This reaction is often catalyzed by palladium complexes and requires the presence of a base such as potassium carbonate . Another method involves the use of metal-catalyzed homocoupling reactions, such as the Ullmann coupling, which employs copper catalysts .
Industrial Production Methods
Industrial production of bipyridine derivatives, including [2,4’-Bipyridine]-2’-carboxylic acid, often relies on large-scale coupling reactions. These processes are optimized for high yield and efficiency, utilizing robust catalysts and reaction conditions. For example, the use of platinum and palladium catalysts in a mixed system has been reported for the synthesis of bipyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyridine]-2’-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a base and a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
[2,4’-Bipyridine]-2’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [2,4’-Bipyridine]-2’-carboxylic acid depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions through its nitrogen atoms. This interaction can influence the electronic properties of the metal center, affecting its reactivity and catalytic activity . In pharmacological applications, bipyridine derivatives such as milrinone inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and enhanced cardiac contractility .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used as a precursor to viologens, which are redox-active compounds with applications in electrochemistry.
3,3’-Bipyridine: Less commonly used but still of interest for its unique coordination properties.
Uniqueness
[2,4’-Bipyridine]-2’-carboxylic acid is unique due to the presence of the carboxylic acid group, which can participate in additional chemical reactions and provide sites for further functionalization. This makes it a versatile building block for the synthesis of more complex molecules and materials .
Properties
Molecular Formula |
C11H8N2O2 |
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Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-pyridin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-7-8(4-6-13-10)9-3-1-2-5-12-9/h1-7H,(H,14,15) |
InChI Key |
OBVKRUZYAKPSMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=C2)C(=O)O |
Origin of Product |
United States |
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